![molecular formula C11H16ClNOS B15275166 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B15275166.png)
3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H16ClNOS and a molecular weight of 245.77 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-methoxyphenylsulfanyl group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride typically involves the reaction of 4-methoxythiophenol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 4-methoxyphenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The pyrrolidine ring can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified pyrrolidine derivatives with reduced functional groups.
Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.
Scientific Research Applications
3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyrrolidine ring and the 4-methoxyphenylsulfanyl group may play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle widely used in medicinal chemistry.
Pyrrole: Another nitrogen-containing heterocycle with significant biological activity.
Pyrrolizine: A bicyclic compound with a pyrrolidine ring fused to a benzene ring, known for its pharmacological properties.
Uniqueness
3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride is unique due to the presence of the 4-methoxyphenylsulfanyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H16ClNOS |
|---|---|
Molecular Weight |
245.77 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)sulfanylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H15NOS.ClH/c1-13-9-2-4-10(5-3-9)14-11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H |
InChI Key |
ZPHNAOVZBWQEMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2CCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


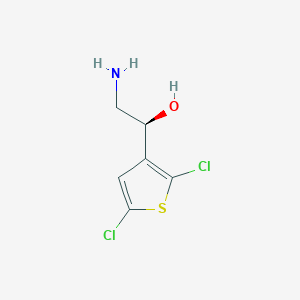
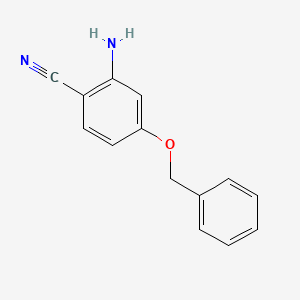
![1-Methyl-N-[1-(pyridin-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B15275107.png)
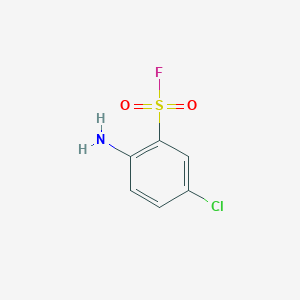

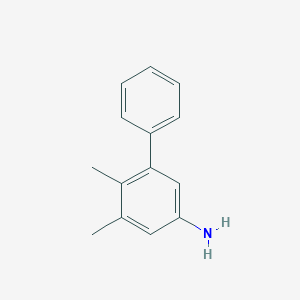
![7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15275138.png)
![2-Ethyl-3,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15275144.png)
![(4-Methoxybutyl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B15275155.png)
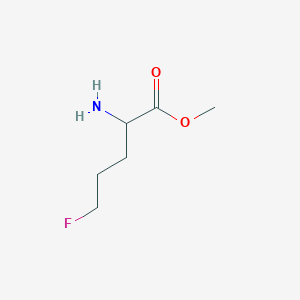
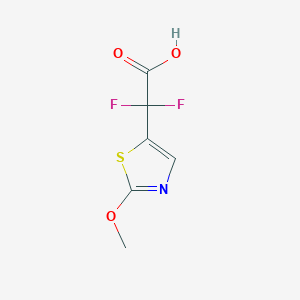
![7-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275172.png)
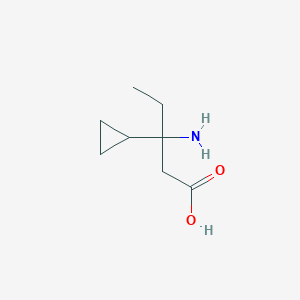
![2-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B15275185.png)
